5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2OS and a molecular weight of 257.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 2-position of the thiophene ring. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they have significant molecular and cellular effects .
Action Environment
The broad application of sm coupling, a reaction in which thiophene derivatives can participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3,4-Dichlorophenyl)thiophene-2-methanol.
Substitution: 5-(3,4-Dichlorophenyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Biology: Employed in the study of enzyme interactions and protein modifications due to its reactive aldehyde group.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(3,4-Dichlorophenyl)thiophene-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-(3,4-Dichlorophenyl)-3-bromothiophene-2-carbaldehyde: Similar structure but with an additional bromine substituent on the thiophene ring.
Uniqueness
5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to its combination of a reactive aldehyde group and a thiophene ring substituted with a 3,4-dichlorophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXNRXDSEUCGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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